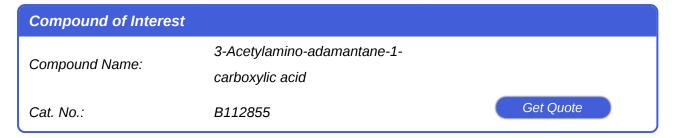


# The Crystal Structure of 3-Acetylaminoadamantane-1-carboxylic Acid: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**3-Acetylamino-adamantane-1-carboxylic acid**, a key derivative of adamantane, serves as a crucial intermediate in the synthesis of unnatural amino acids, notably 3-amino-1-adamantanecarboxylic acid, which has been incorporated into small peptides exhibiting in vitro antitumor activity[1]. The unique, rigid, and lipophilic adamantane cage imparts specific conformational constraints, making its derivatives attractive scaffolds in medicinal chemistry and materials science. This document provides a detailed technical guide on the synthesis, crystal structure, and molecular arrangement of **3-acetylamino-adamantane-1-carboxylic acid**, presenting crystallographic data and experimental protocols for researchers in drug development and chemical synthesis.

## Synthesis and Experimental Protocols

The synthesis of **3-acetylamino-adamantane-1-carboxylic acid** can be achieved through multiple routes, primarily involving the functionalization of adamantane-1-carboxylic acid. Two common methods are detailed below.



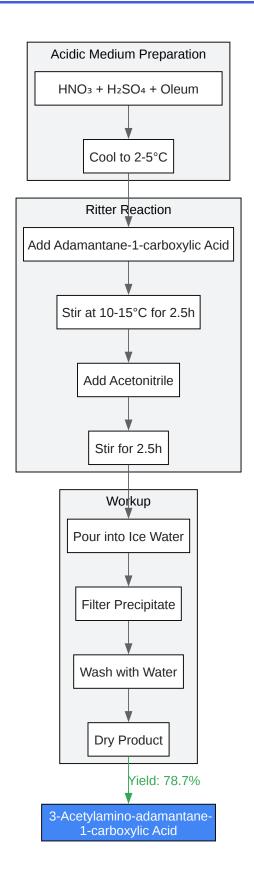
# Method A: Ritter Reaction from Adamantane-1-carboxylic Acid

This method utilizes a Ritter reaction, where a nitrile reacts with a carbocation generated from adamantane-1-carboxylic acid in a strong acidic medium.

#### Experimental Protocol:

- A mixture of 35 ml of 54% nitric acid (HNO₃), 60 ml of 98% sulfuric acid (H₂SO₄), and 80 ml of 20% oleum is prepared and cooled to 2–5°C with intensive stirring[2].
- To this acidic mixture, 20 g (0.11 mol) of adamantane-1-carboxylic acid is added in small portions[2].
- The reaction mixture is stirred at 10-15°C for 2.5 hours[2].
- Following this, 80 ml of acetonitrile is added, and the mixture is stirred for an additional 2.5 hours[2].
- The reaction is quenched by pouring the mixture into ice water[2].
- The resulting precipitate is filtered, washed with water until a neutral pH is achieved, and then dried to yield the technical grade product[2].





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**Caption:** Workflow for the synthesis of **3-acetylamino-adamantane-1-carboxylic acid** via Ritter reaction.

# Method B: From 3-Hydroxyadamantane-1-carboxylic Acid

A high-purity product can be obtained by reacting 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium[2]. This method offers an alternative starting material for the synthesis.

## **Crystallographic Data and Structure**

The crystal structure of **3-acetylamino-adamantane-1-carboxylic acid** (C<sub>13</sub>H<sub>19</sub>NO<sub>3</sub>) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2<sub>1</sub> with two independent molecules (A and B) in the asymmetric unit[1].

### **Crystal Data and Structure Refinement**

The key crystallographic parameters are summarized in the table below.



Parameter	Value
Chemical Formula	C13H19NO3
Formula Weight	237.29 g/mol [3][4]
Crystal System	Monoclinic
Space Group	P21
a (Å)	6.6499 (3)
b (Å)	18.0673 (9)
c (Å)	10.4571 (5)
β (°)	106.992 (2)
Volume (ų)	1199.98 (10)
Z	4
Temperature (K)	293
R-factor	0.043[1]
wR-factor	0.123[1]
Data-to-parameter ratio	11.0[1]

Data sourced from Molčanov et al., Acta Cryst. (2006). E62, o5406–o5408, unless otherwise cited.[1]

## **Molecular and Crystal Packing Analysis**

The asymmetric unit contains two crystallographically independent molecules, designated A and B, which exhibit slight conformational differences primarily in the orientation of the acetamido and carboxyl groups[1].

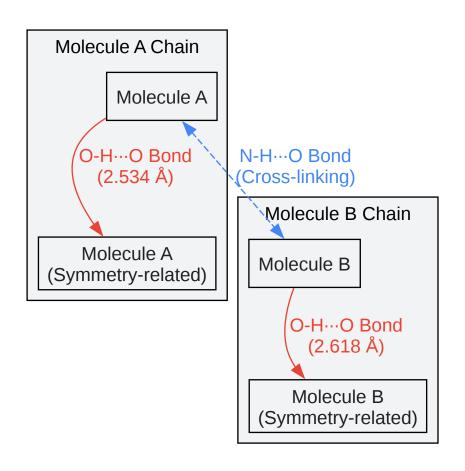
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds:

• O—H···O Bonds: Carboxylic acid groups of symmetry-related molecules form strong hydrogen bonds, linking them into infinite chains that run parallel to the[5] direction. The



- O···O distances are notably short, measuring 2.534 (2) Å for the chains of molecule A and 2.618 (2) Å for the chains of molecule B[1].
- N—H···O Bonds: These intermolecular hydrogen bonds cross-link the two distinct chains (A and B), further stabilizing the crystal lattice[1].

This arrangement results in a structure with hydrophilic interiors, formed by the hydrogen-bonded chains, and hydrophobic exteriors composed of the adamantyl groups[1].



Stable 3D Crystal Lattice

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**Caption:** Logical relationship of hydrogen bonding in the crystal structure.

## **Biological Context**



Adamantane derivatives are widely recognized for their biological activities, including antiviral, antibacterial, and anticancer properties[6]. **3-Acetylamino-adamantane-1-carboxylic acid** is a precursor to 3-aminoadamantane-1-carboxylic acid hydrochloride[2]. This amino acid is a valuable building block for peptides that have demonstrated potential antitumor effects, highlighting the importance of understanding the structural and chemical properties of these intermediates for future drug design and development[1].

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- To cite this document: BenchChem. [The Crystal Structure of 3-Acetylamino-adamantane-1-carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112855#crystal-structure-of-3-acetylamino-adamantane-1-carboxylic-acid]

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